

SB202190: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SB202

Cat. No.: B1193536

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An In-depth Examination of the Potent and Selective p38 MAPK Inhibitor

This guide provides a comprehensive technical overview of **SB202190**, a pyridinyl imidazole compound widely utilized in biomedical research. **SB202190** is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38 α and p38 β isoforms. Its utility in dissecting cellular signaling pathways and its potential as a modulator of inflammatory responses and apoptosis make it a critical tool for researchers in cell biology, immunology, and drug development.

Chemical Structure and Physicochemical Properties

SB202190 is a synthetic organic compound belonging to the class of imidazoles. Its structure features a central imidazole ring substituted with 4-hydroxyphenyl, pyridin-4-yl, and 4-fluorophenyl groups.

Table 1: Chemical Identifiers for **SB202190**

Identifier	Value
IUPAC Name	4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol
CAS Number	152121-30-7
Molecular Formula	C ₂₀ H ₁₄ FN ₃ O
Canonical SMILES	<chem>C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O</chem>
InChI Key	QHKYPYXTTXKZST-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **SB202190**

Property	Value	Citations
Molecular Weight	331.3 g/mol	[1] [2]
Appearance	Solid, pale yellow crystalline powder	[3]
Purity	≥98%	[2]
Solubility	Soluble in DMSO (e.g., to 100 mM); low solubility in aqueous media	[2] [3]
Storage	Store lyophilized or in solution at -20°C, desiccated and protected from light	[3]

Pharmacological Properties and Mechanism of Action

SB202190 exerts its biological effects through the competitive inhibition of p38 MAP kinases. It directly binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[\[3\]](#) This action is highly selective for the p38 α and p38 β isoforms over other kinases, including other MAPKs like ERK and JNK.[\[2\]](#)

The p38 MAPK signaling pathway is a critical cascade that responds to a variety of extracellular stimuli and cellular stresses, such as inflammatory cytokines (e.g., TNF- α , IL-1 β), UV radiation, and osmotic shock. Inhibition of this pathway by **SB202190** has profound effects on cellular processes, including inflammation, apoptosis, and cell cycle regulation. For instance, it has been shown to block the lipopolysaccharide (LPS)-induced expression of inflammatory genes and can induce apoptosis through the activation of CPP32-like caspases. [\[3\]\[4\]](#)

Table 3: Pharmacological Data for **SB202190**

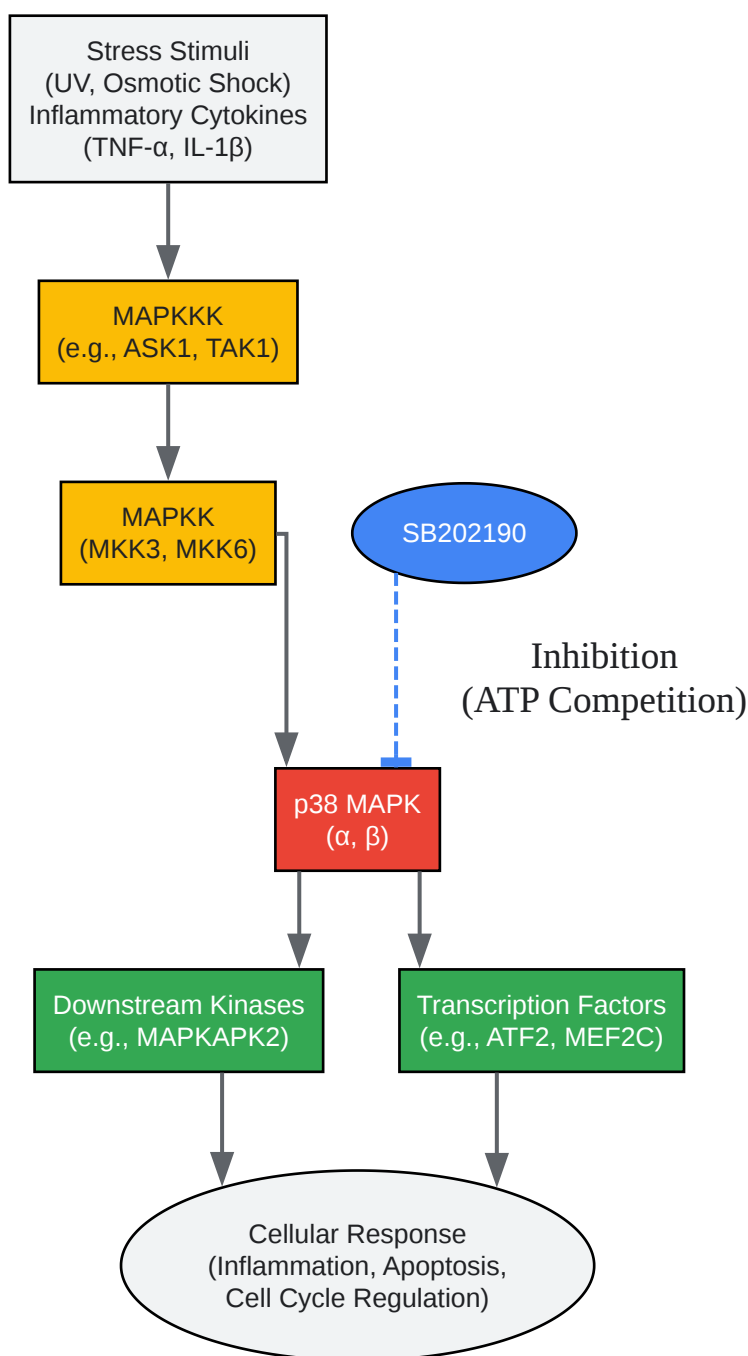
Parameter	Target	Value	Citations
IC ₅₀	p38 α (SAPK2a/MAPK14)	50 nM	[2]
IC ₅₀	p38 β (SAPK2b/MAPK11)	100 nM	[2]
Kd	Recombinant human p38	38 nM	[5]

It is important for researchers to be aware of potential off-target effects. While highly selective, some studies have reported that at higher concentrations, **SB202190** may inhibit other kinases such as Casein Kinase 1 (CK1), GAK, and RIP2, or affect pathways related to autophagy in a p38-independent manner.[\[1\]\[6\]](#) Therefore, using the lowest effective concentration and appropriate controls, such as the inactive analog **SB202474**, is recommended.

Signaling Pathway and Experimental Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, indicating the point of inhibition by **SB202190**. Environmental stresses and inflammatory cytokines activate a MAPKKK (e.g., ASK1, TAK1), which in turn phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then dually phosphorylates and activates p38 MAPK. Activated p38 phosphorylates various downstream targets, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2), leading to a cellular response.

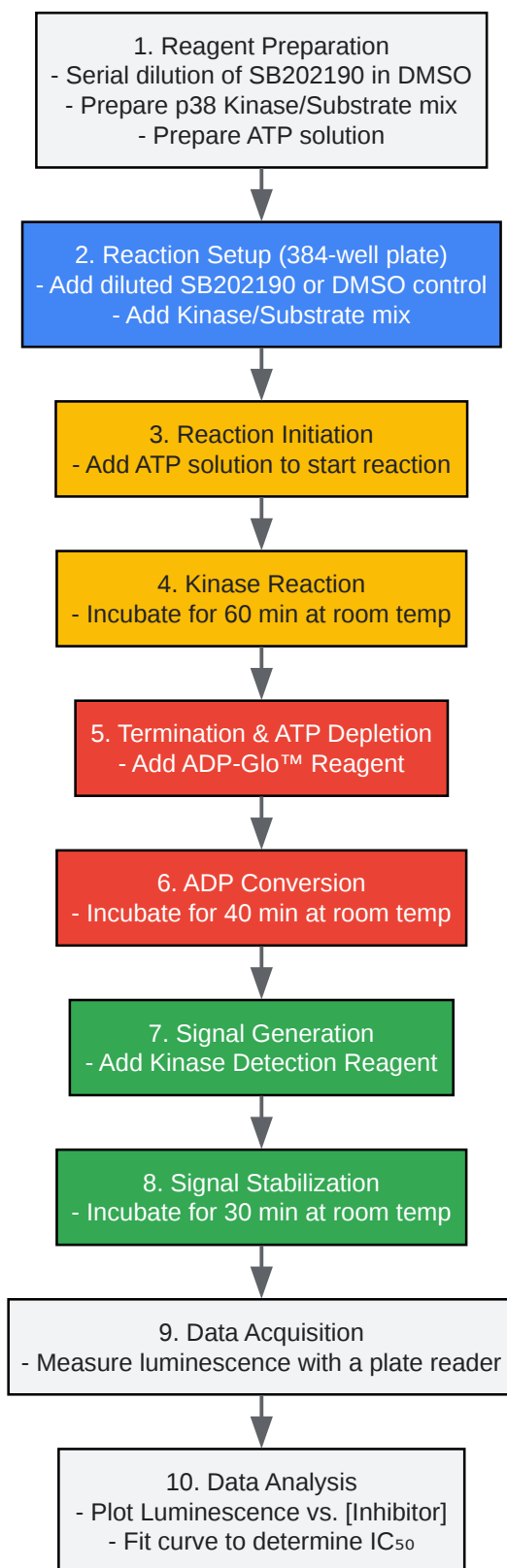


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p38 MAPK signaling pathway showing inhibition by **SB202190**.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines a typical workflow for determining the IC₅₀ value of **SB202190** against a p38 kinase using a luminescence-based assay (e.g., ADP-Glo™).



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References

- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-32 γ Delays Spontaneous Apoptosis of Human Neutrophils through MCL-1, Regulated Primarily by the p38 MAPK Pathway | PLOS One [journals.plos.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mpbio.com [mpbio.com]
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